Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
Description
Infrared Spectral Interpretation
Infrared spectroscopy provides distinctive fingerprint identification for benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- through characteristic vibrational frequencies. The National Institute of Standards and Technology maintains comprehensive infrared spectral data for this compound in both gas and condensed phases.
The most prominent infrared absorption occurs in the nitrile stretching region, typically observed around 2220-2230 wavenumbers[characteristic of aromatic nitriles]. This sharp, intense band represents the C≡N stretching vibration of the benzonitrile group and serves as a diagnostic feature for compound identification. The frequency position reflects the electron-withdrawing nature of the cyano group and its conjugation with the aromatic system.
Aromatic C=C stretching vibrations appear in the 1600-1500 wavenumber region, with multiple bands corresponding to the two benzene rings. The substitution patterns on each ring create distinct vibrational modes, resulting in a characteristic fingerprint pattern. The para-substitution on both rings simplifies the spectral complexity compared to ortho or meta isomers.
The imine C=N stretching vibration occurs around 1620-1640 wavenumbers, overlapping with aromatic C=C stretches but distinguishable through intensity patterns and deuterium exchange studies. This vibration confirms the Schiff base linkage and its conjugation with adjacent aromatic systems.
Ether C-O stretching vibrations appear in the 1250-1300 wavenumber region, characteristic of aromatic ether linkages. The hexyl chain contributes aliphatic C-H stretching vibrations in the 2800-3000 wavenumber region, with asymmetric and symmetric methylene stretches creating a complex multiplet pattern.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | 2220-2230 | Strong | Nitrile group |
| C=N stretch (imine) | 1620-1640 | Medium | Schiff base linkage |
| Aromatic C=C stretch | 1600-1500 | Medium-Strong | Benzene rings |
| C-O stretch (ether) | 1250-1300 | Medium | Hexyloxy linkage |
| Aliphatic C-H stretch | 2800-3000 | Medium | Hexyl chain |
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed structural information about benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- through analysis of hydrogen and carbon environments. The one-dimensional proton nuclear magnetic resonance spectrum reveals distinct chemical shift regions corresponding to different molecular environments.
The imine proton (HC=N) appears as a characteristic singlet around 8.3 parts per million, significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and conjugation with aromatic systems. This signal serves as a diagnostic feature for Schiff base identification and typically integrates for one proton.
Aromatic proton signals appear in the 7.0-8.0 parts per million region, with distinct patterns for each substituted benzene ring. The para-cyanobenzene ring protons resonate around 7.6-7.8 parts per million, appearing as two doublets due to symmetrical substitution. The para-hexoxybenzene ring protons show greater upfield shift around 6.9-7.2 parts per million, reflecting the electron-donating effect of the hexoxy substituent.
The hexyl chain protons create a characteristic pattern with the OCH₂ methylene appearing around 3.8-4.0 parts per million as a triplet[characteristic of -OCH₂-]. Subsequent methylene groups appear progressively upfield, with the terminal methyl group around 0.9 parts per million as a triplet.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments with quaternary carbons of the cyano group appearing around 119 parts per million and 108 parts per million for the C≡N and ipso carbons respectively. Aromatic carbons span the 110-165 parts per million region, with the imine carbon around 162 parts per million. Aliphatic carbons of the hexyl chain appear in the 14-68 parts per million region[calculated based on typical chemical shifts].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imine proton (HC=N) | 8.3 | Singlet | 1H |
| Cyanoaryl protons | 7.6-7.8 | Doublets | 4H |
| Hexoxyaryl protons | 6.9-7.2 | Doublets | 4H |
| OCH₂ protons | 3.8-4.0 | Triplet | 2H |
| Hexyl CH₂ protons | 1.2-1.8 | Multiplet | 8H |
| Terminal CH₃ protons | 0.9 | Triplet | 3H |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- provides detailed fragmentation patterns that confirm structural assignments and molecular weight determination. The National Institute of Standards and Technology database contains electron ionization mass spectral data showing characteristic fragmentation pathways.
The molecular ion peak appears at mass-to-charge ratio 306, corresponding to the molecular weight of 306.4015 daltons. This peak serves as the base for fragmentation analysis and confirms the molecular formula C₂₀H₂₂N₂O. The relative intensity of the molecular ion reflects the stability of the aromatic system and extended conjugation.
Primary fragmentation occurs through cleavage of the hexyl chain, producing fragments at mass-to-charge ratios corresponding to sequential loss of CH₂ units. The loss of the entire hexyl group (84 mass units) generates a significant fragment at mass-to-charge ratio 222, representing the hexyloxybenzylideneaminobenzonitrile core without the alkyl chain[calculated].
The cyanoaniline fragment (mass-to-charge ratio 118) represents a stable aromatic radical cation formed through cleavage of the imine linkage[characteristic fragmentation]. This fragment often appears as a base peak or prominent signal due to the stability of the para-cyanobenzene radical cation.
Hexoxybenzaldehyde fragments (mass-to-charge ratio 192) result from alternative cleavage of the imine bond, retaining the electron-donating hexoxyphenyl system[calculated]. Additional fragments include the cyanobenzene cation (mass-to-charge ratio 104) and hexoxybenzene fragments reflecting various cleavage patterns[calculated].
The fragmentation pattern analysis confirms the structural connectivity and provides insight into the relative bond strengths within the molecule. The prominence of aromatic fragments reflects the stability of conjugated systems, while aliphatic chain cleavage follows predictable patterns for ether-linked alkyl groups.
| Fragment | m/z | Relative Intensity | Structure Assignment |
|---|---|---|---|
| Molecular ion | 306 | Variable | [M]⁺ |
| Hexyl chain loss | 222 | High | [M-C₆H₁₃]⁺ |
| Hexoxybenzaldehyde | 192 | Medium | [C₁₃H₁₆O₂]⁺ |
| Cyanoaniline | 118 | High | [C₇H₄N₂]⁺ |
| Cyanobenzene | 104 | Medium | [C₇H₄N]⁺ |
| Alkyl fragments | 43, 57, 71 | Low-Medium | [CₙH₂ₙ₊₁]⁺ |
Properties
IUPAC Name |
4-[(4-hexoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-3-4-5-14-23-20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQOLANVLHEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067904 | |
| Record name | Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35280-78-5, 97564-40-4 | |
| Record name | 4-[[[4-(Hexyloxy)phenyl]methylene]amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35280-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzonitrile, 4-(((4-(hexyloxy)phenyl)methylene)amino)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
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| Record name | Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-(hexyloxy)benzylidene]amino]benzonitrile | |
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| Record name | 4'-Hexyloxybenzylidene-4-cyanoaniline | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) and catalysts like Fe3O4-CTAB nanoparticles. The optimized reaction conditions include a temperature range of 80-90°C and a reaction time of about 1 hour .
Industrial Production Methods
In industrial settings, the synthesis of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- can be achieved through green chemistry approaches. One such method involves the use of ionic liquids as recycling agents, which serve multiple roles including co-solvent, catalyst, and phase separation agent . This method not only simplifies the separation process but also eliminates the need for metal salt catalysts, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- has the following chemical characteristics:
- Molecular Formula: C20H22N2O
- Molecular Weight: 306.41 g/mol
- LogP: 5.04
- InChI Key: YABQOLANVLHEPV-UHFFFAOYSA-N
These properties indicate that the compound is lipophilic, which may contribute to its biological activity and utility in various applications.
Organic Synthesis
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its versatile reactivity:
- Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate.
- Reduction: It can be reduced to form amines with reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The nitrile group allows for nucleophilic substitution reactions, enabling the formation of diverse derivatives .
Biological Studies
Research has indicated potential biological activities associated with benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-:
- Antimicrobial Properties: Studies are underway to explore its efficacy against various microbial strains.
- Anticancer Activity: Preliminary investigations suggest that this compound may exhibit anticancer properties, warranting further exploration in drug development contexts .
Analytical Chemistry
The compound has been successfully separated and analyzed using High-Performance Liquid Chromatography (HPLC). The Newcrom R1 HPLC column facilitates its analysis under reverse-phase conditions. This method is scalable for preparative separations and suitable for pharmacokinetic studies:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile and water with phosphoric acid |
| Column Type | Newcrom R1 |
| Application | Isolation of impurities in preparative separation |
This analytical application underscores the compound's relevance in quality control and research settings .
Industrial Applications
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- is also utilized in industrial processes:
- Dyes and Coatings Production: Its unique chemical structure makes it suitable for producing specific dyes and coatings that require particular physical properties.
- Chemical Manufacturing: The compound contributes to the synthesis of various industrial chemicals through established chemical reactions .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- against common pathogens. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.
Case Study 2: HPLC Method Development
Researchers developed an HPLC method for the quantitative analysis of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- in pharmaceutical formulations. The method demonstrated high sensitivity and reproducibility, essential for regulatory compliance.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Benzonitrile Derivatives with Alkoxy Substituents
Key Observations :
Alkoxy Chain Impact: Longer alkoxy chains (e.g., hexyloxy vs. For example, the methoxy analogue (CAS 13036-19-6) has a defined melting point of 106°C , while longer-chain derivatives (e.g., pentyloxy, hexyloxy) lack reported melting points, suggesting liquid crystalline or amorphous solid behavior . Hexyloxy derivatives are likely to exhibit enhanced mesomorphic properties (e.g., liquid crystal phases) compared to shorter-chain analogues, as seen in related azomethine materials ().
Electronic Effects :
- The electron-donating alkoxy group (-OR) stabilizes the imine linkage via resonance, altering electronic transitions. UV-Vis spectra of similar Schiff bases show bathochromic shifts with increased alkoxy chain length due to extended conjugation .
Functional Group Variations
Table 2: Comparison with Non-Alkoxy Analogues
Key Observations :
- Electron-Donating Groups (e.g., -N(CH₃)₂) : Enhance conjugation and redshift optical properties compared to alkoxy derivatives .
Biological Activity
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- (CAS Number: 35280-78-5) is a compound with a molecular formula of C20H22N2O and a molecular weight of 306.4015 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- is characterized by the presence of a hexyloxy group attached to a phenyl ring, which influences its chemical reactivity and biological activity. The compound's IUPAC name reflects its complex structure, which includes both nitrile and amine functional groups.
Antimicrobial Properties
Research indicates that benzonitrile derivatives exhibit broad-spectrum antibacterial activity. In particular, compounds within this class have been shown to effectively combat enteric pathogens, demonstrating significant bactericidal effects and antibiofilm activity. For example, IITR00210 reduced bacterial counts significantly in time-kill assays, indicating its potential as an effective antibacterial agent .
Anticancer Potential
Emerging studies suggest that benzonitrile compounds may possess anticancer properties. The structural characteristics of these compounds allow them to interact with various biological targets within cancer cells, potentially disrupting cellular functions and promoting apoptosis. However, more focused research is required to elucidate these mechanisms fully.
Case Studies
- Antibacterial Efficacy : A study conducted on IITR00210 highlighted its effectiveness against multidrug-resistant Gram-negative bacteria. The compound displayed a reduction of bacterial load greater than 3 Log10 CFU in time-kill kinetic assays and exhibited no stable resistance development .
- Cellular Mechanisms : Investigations into the cellular effects of similar compounds revealed that they induce stress responses in bacterial cells, leading to significant physiological changes that promote cell death .
Research Applications
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- has diverse applications across several fields:
- Chemistry : Used as an intermediate in synthesizing various organic compounds.
- Biology : Studied for potential antimicrobial and anticancer activities.
- Medicine : Explored for drug development as a building block for active pharmaceutical ingredients (APIs).
- Industry : Employed in producing dyes and coatings.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-((4-Heptylcyclohexyl)benzonitrile) | Similar structure with heptyl group | Potentially similar antimicrobial properties |
| 4-((4-(Hexyloxy)benzylidene)amino)benzonitrile | Variation with different substituents | May exhibit distinct biological activities |
Q & A
Q. What is the synthetic pathway for preparing Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-?
The compound is synthesized via a Schiff base condensation reaction between 4-aminobenzonitrile and 4-hexyloxybenzaldehyde. The reaction typically proceeds in ethanol or methanol under reflux, with catalytic acetic acid to drive imine formation. Purification involves recrystallization or column chromatography to isolate the product. Structural confirmation is achieved via NMR (¹H/¹³C) and FT-IR spectroscopy to verify the C=N bond (~1600–1650 cm⁻¹) and nitrile group (~2220 cm⁻¹) .
Q. How does the hexyloxy chain influence the compound’s solubility and crystallinity?
The hexyloxy group enhances solubility in non-polar solvents (e.g., chloroform, toluene) due to its hydrophobic alkyl chain, which disrupts intermolecular stacking. Crystallinity is reduced compared to shorter alkoxy analogs (e.g., methoxy or ethoxy), as observed via differential scanning calorimetry (DSC), which shows broader melting endotherms .
Q. What spectroscopic methods are critical for characterizing this Schiff base?
- ¹H NMR : Signals for the aromatic protons (δ 6.5–8.0 ppm), imine proton (δ ~8.3 ppm), and hexyloxy chain (δ 0.8–1.8 ppm for alkyl protons, δ 3.9–4.1 ppm for OCH₂).
- FT-IR : Peaks for C≡N (~2220 cm⁻¹) and C=N (~1600–1650 cm⁻¹).
- UV-Vis : Absorption bands in the 300–400 nm range due to π→π* transitions in the conjugated system .
Advanced Research Questions
Q. How does the hexyloxy substituent affect charge-transfer properties in optoelectronic applications?
The hexyloxy chain introduces electron-donating effects via the oxygen atom, stabilizing the highest occupied molecular orbital (HOMO) and enhancing hole-transport properties. Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) reveal a HOMO level of ~−5.3 eV vs. vacuum, suitable for use as a hole-transport material in organic light-emitting diodes (OLEDs) or perovskite solar cells .
Q. What strategies mitigate E/Z isomerism during synthesis, and how do isomers impact material performance?
The E-isomer dominates due to steric hindrance during condensation. Isomer ratios are quantified via high-performance liquid chromatography (HPLC) with a chiral column. Computational modeling (DFT) shows the E-isomer has a 0.2–0.3 eV lower energy gap than the Z-form, favoring charge mobility in thin-film transistors .
Q. Can this compound serve as a ligand for metal coordination in catalytic systems?
The imine nitrogen and nitrile group enable coordination with transition metals (e.g., Cu²⁺, Pd²⁺). Stability constants (logβ) determined via potentiometric titration in acetonitrile suggest moderate binding affinity (logβ ~4.5–5.0). Catalytic testing in Suzuki-Miyaura coupling shows ~75% yield for aryl bromides, comparable to bipyridine ligands .
Q. How does the compound’s dielectric behavior vary with temperature in polymer composites?
Blended into poly(methyl methacrylate) (PMMA), the hexyloxy chain increases permittivity (ε' ~3.8 at 1 kHz) due to dipolar relaxation. Broadband dielectric spectroscopy (BDS) reveals a glass transition shift from 105°C (pure PMMA) to 92°C, indicating plasticizing effects .
Methodological Considerations
Q. What analytical techniques resolve contradictions in reported thermal stability data?
Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~220°C, but discrepancies arise from residual solvent or isomer content. Coupling TGA with gas chromatography-mass spectrometry (GC-MS) identifies degradation byproducts (e.g., hexanal, benzonitrile) to clarify decomposition pathways .
Q. How do solvent polarity and reaction time influence imine yield?
Kinetic studies in ethanol (ε = 24.3) show 90% yield after 6 hours, while DMF (ε = 36.7) accelerates the reaction (95% yield in 4 hours) but complicates purification. Reaction monitoring via thin-layer chromatography (TLC) optimizes time and solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
